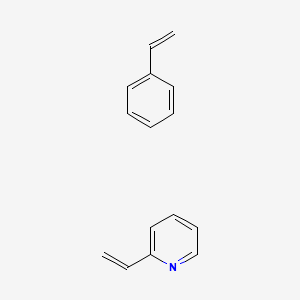
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine)
Beschreibung
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) is an organic compound that combines the properties of styrene and 2-vinylpyridine. It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen. This compound is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .
Eigenschaften
Molekularformel |
C15H15N |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
2-ethenylpyridine;styrene |
InChI |
InChI=1S/C8H8.C7H7N/c1-2-8-6-4-3-5-7-8;1-2-7-5-3-4-6-8-7/h2-7H,1H2;2-6H,1H2 |
InChI-Schlüssel |
USDNTLSSMWDFHG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |
Verwandte CAS-Nummern |
697745-42-9 143731-12-8 827026-33-5 108614-86-4 24980-54-9 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) can be synthesized through various methods. One common method involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. The reaction is carried out between 150–200°C in an autoclave . Another method involves the reaction of acrylonitrile and acetylene in the presence of organocobalt compounds as a catalyst .
Industrial Production Methods: In industrial settings, the production of 2-vinylpyridine often involves the use of 2-methylpyridine and formaldehyde. The reaction mixture is introduced into a tubular reactor, and the reaction is carried out at high temperatures and pressures. The resultant product is then purified through fractional distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) undergoes various types of chemical reactions, including polymerization, addition, and substitution reactions. It is readily polymerized or copolymerized with styrene, butadiene, isobutylene, and methyl methacrylate in the presence of radical, cationic, or anionic initiators .
Common Reagents and Conditions: Common reagents used in the reactions of styrene 2-vinylpyridine include radical initiators, cationic initiators, and anionic initiators. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products: The major products formed from the reactions of styrene 2-vinylpyridine include homopolymers and copolymers. These polymers have various applications in different industries due to their unique properties .
Wissenschaftliche Forschungsanwendungen
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) has numerous scientific research applications. It is used in the synthesis of block copolymers, which have applications in drug delivery, optoelectronic devices, water purification, and rheology modification . Additionally, it is used in the fabrication of lithium-ion batteries as a component of gel polymer electrolytes . The compound’s ability to form well-defined polymers makes it valuable in materials science and polymer chemistry .
Wirkmechanismus
The mechanism of action of styrene 2-vinylpyridine involves its ability to undergo polymerization and form stable polymers. The electron-withdrawing effect of the ring nitrogen atom allows it to add nucleophiles such as methoxide, cyanide, and hydrogen sulfide at the vinylic site, leading to the formation of addition products . This property is crucial for its applications in various chemical reactions and polymerizations.
Vergleich Mit ähnlichen Verbindungen
Conclusion
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) is a versatile compound with significant industrial and scientific research applications. Its unique properties and ability to form stable polymers make it valuable in various fields, including chemistry, biology, medicine, and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


